1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride
Overview
Description
1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride is a chemical compound that features a pyridine ring attached to a piperidinone structure
Preparation Methods
The synthesis of 1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxylic acid and 4-piperidone.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride to convert 3-pyridinecarboxylic acid into its corresponding acid chloride. This intermediate is then reacted with 4-piperidone under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidinone rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Pyridinylcarbonyl)-4-piperidinone, 1-(3-Pyridinylcarbonyl)-4-piperidinol, and 1-(3-Pyridinylcarbonyl)-4-piperidine share structural similarities.
Uniqueness: The hydrochloride form of 1-(3-Pyridinylcarbonyl)-4-piperidinone is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Properties
IUPAC Name |
1-(pyridine-3-carbonyl)piperidin-4-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h1-2,5,8H,3-4,6-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBGMPFTLISOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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